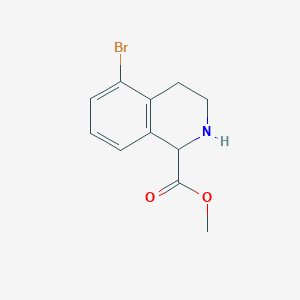
Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Cat. No. B8739708
M. Wt: 270.12 g/mol
InChI Key: ANELNHZPLJVXGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09315519B2
Procedure details


5-Bromo-2-(ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (1 g, 3.05 mmol) (Ortwine, et al., J. Med. Chem, 1992, 35, 1345), in two batches, was heated in a microwave to 150° C. in 1,4-dioxane (4 mL)/EtOH (2 mL)/2N NaOH (5 mL) for a total of 3 h. The combined reaction mixtures were concentrated, dissolved in MeOH (30 mL) and thionyl chloride (0.222 mL, 3.05 mmol) was slowly added. After 18 h, the solvent was removed and the residue was partitioned with EtOAc (50 mL)/saturated NaHCO3 (30 mL), phases separated and aqueous layer was extracted with EtOAc (2×25 mL). The combined organic layers were washed with brine (25 mL) and dried (MgSO4) to afford 0.56 g (80%) of Intermediate 4A as a yellow oil. MS (ESI) m/z: 270-272 (M+H)+.
Name
5-Bromo-2-(ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Quantity
1 g
Type
reactant
Reaction Step One





Name
Yield
80%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][N:6](C(OCC)=O)[CH:7]2[C:12]([OH:14])=[O:13].[CH3:20]CO.[OH-].[Na+].S(Cl)(Cl)=O>O1CCOCC1>[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][NH:6][CH:7]2[C:12]([O:14][CH3:20])=[O:13] |f:2.3|
|
Inputs


Step One
|
Name
|
5-Bromo-2-(ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C2CCN(C(C2=CC=C1)C(=O)O)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCO
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0.222 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined reaction mixtures
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
were concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in MeOH (30 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned with EtOAc (50 mL)/saturated NaHCO3 (30 mL), phases
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
aqueous layer was extracted with EtOAc (2×25 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine (25 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C2CCNC(C2=CC=C1)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.56 g | |
| YIELD: PERCENTYIELD | 80% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
